molecular formula C₄₀H₅₇N₃O₂₄ B1140753 Chitotriose Undecaacetate CAS No. 53942-45-3

Chitotriose Undecaacetate

Cat. No.: B1140753
CAS No.: 53942-45-3
M. Wt: 963.89
InChI Key:
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Description

Chitotriose Undecaacetate is a derivative of chitotriose, a chitooligosaccharide composed of three N-acetylglucosamine unitsThis compound is primarily used as an intermediate in the synthesis of other complex molecules and has garnered interest due to its biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitotriose Undecaacetate is typically synthesized through the acetylation of chitotriose. The process involves the reaction of chitotriose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups on the chitotriose molecule .

Industrial Production Methods

Industrial production of chitotriose and its derivatives, including this compound, often involves the enzymatic degradation of chitosan, a biopolymer derived from chitin. Specific chitosanases are used to break down chitosan into chitooligosaccharides, which are then further processed to obtain chitotriose. The chitotriose is subsequently acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Chitotriose Undecaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chitotriose Undecaacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Chitotriose Undecaacetate involves its interaction with specific molecular targets and pathways. The compound can modulate biological processes by binding to enzymes or receptors, thereby influencing their activity. For example, chitooligosaccharides, including chitotriose, have been shown to enhance the antitumor activity of certain drugs by promoting their uptake into cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitotriose Undecaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Unlike other chitooligosaccharides, the complete acetylation of chitotriose enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biomedical applications .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMZYRVOXWCPFH-RANHEDMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N3O24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Chitotriose Undecaacetate in the synthesis of the novel lysozyme substrate?

A1: this compound serves as a crucial precursor in synthesizing 4-Methylcoumarin-7-yloxy tri-N-acetyl-β-chitotrioside (9). [] The research paper describes isolating this compound (3) alongside Chitotetraose Tetradecaacetate (4) via Sephadex LH-20 column chromatography after the acetolysis of chitin. [] Although the specific steps involving this compound are not detailed, its isolation in this process highlights its role as an intermediate compound in achieving the desired final product (9). This compound (9) acts as a comparable substrate to the novel 4-Methylcoumarin-7-yloxy tetra-N-acetyl-β-chitotetraoside (10) in lysozyme assays. []

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